Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8N2O5 It is characterized by the presence of an isoxazole ring, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate typically involves the nitration of benzo[d]isoxazole derivatives followed by esterification. One common method includes the nitration of benzo[d]isoxazole with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 6-position. The resulting nitrobenzo[d]isoxazole is then reacted with ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate.
Substitution: Various substituted benzo[d]isoxazole derivatives depending on the nucleophile used.
Hydrolysis: 6-nitrobenzo[d]isoxazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate and its derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate: Similar structure but with the nitro group at the 5-position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
6-Nitrobenzo[d]isoxazole-3-carboxylic acid: The carboxylic acid form without the ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 6-nitro-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-2-16-10(13)9-7-4-3-6(12(14)15)5-8(7)17-11-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOFIXUHTHGITL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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